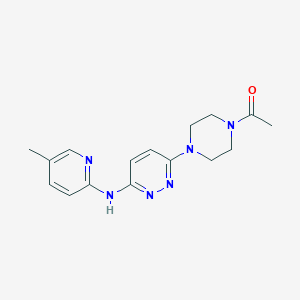

![molecular formula C18H17ClN2O2S B5592228 3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5592228.png)

3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" involves complex chemical reactions, often aiming to explore their anticancer properties. For instance, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrates the intricate steps involved in creating thiazolidinone compounds containing furan moieties, which exhibit moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by complex arrangements of rings and substituents, which are pivotal for their biological activity. A study on the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenyl-amino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, highlights the importance of the orientation of these rings and the hydrogen bonding patterns in determining the compound's stability and reactivity (Sharma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" and its derivatives is influenced by the presence of electron-donating and withdrawing groups. These groups affect the compound's ability to undergo various chemical reactions, such as methylene transfer and cyclodimerization, which are essential for modifying the compound's biological activity (Nakayama et al., 2001).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are closely linked to their molecular structure. The crystal structure of similar compounds has been studied using X-ray diffraction, revealing details about the orientation of the rings and the intermolecular interactions that contribute to their stability and physical properties (Ogawa et al., 2007).

Applications De Recherche Scientifique

Organic Synthesis Methodologies

The synthesis and reactivity of compounds structurally related to "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" have been extensively studied. For instance, the reaction of 3,4-di-t-butylthiophene 1-oxide with 2-methylene-1,3-dimethylimidazolidine showcased methylene transfer and cyclodimerization processes, highlighting the compound's role in facilitating complex organic transformations (Nakayama et al., 2001). Additionally, the catalytic efficiency of imidazole-based dicationic ionic liquids in synthesizing various organic compounds suggests potential applications of the said compound in enhancing reaction rates under mild conditions (Sharifi et al., 2019).

Antimicrobial Activities

Compounds with a similar structural framework have demonstrated significant antimicrobial properties. For example, pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives have been synthesized and found to possess potent antibacterial and antifungal activities against various strains, indicating the potential use of "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Materials Science Applications

In the realm of materials science, related compounds have been explored for their luminescence sensing and pesticide removal capabilities. Thiophene-based metal-organic frameworks (MOFs), for example, have shown efficient luminescent sensory properties for detecting environmental contaminants, suggesting that compounds like "3-butyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone" could be utilized in environmental monitoring and purification technologies (Zhao et al., 2017).

Propriétés

IUPAC Name |

(5E)-3-butyl-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2S/c1-2-3-10-21-17(22)15(20-18(21)24)11-12-8-9-16(23-12)13-6-4-5-7-14(13)19/h4-9,11H,2-3,10H2,1H3,(H,20,24)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWZZLFFSMWLNX-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diisobutyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5592171.png)

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)

![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)

![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)

![({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)(phenyl)acetic acid](/img/structure/B5592207.png)

![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5592210.png)

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)

![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)